molecular formula C17H16N2O3 B1517691 3-amino-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide CAS No. 1105190-05-3

3-amino-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B1517691
CAS No.: 1105190-05-3
M. Wt: 296.32 g/mol
InChI Key: GMELSFDQIKYXNM-UHFFFAOYSA-N
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Description

3-Amino-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide (CAS 1105190-05-3) is a small molecule benzofuran-2-carboxamide derivative with a molecular formula of C17H16N2O3 and a molecular weight of 296.32 g/mol . This compound is part of a class of N-phenylbenzofuran-2-carboxamide derivatives that have been scientifically designed and synthesized as novel modulators of Aβ42 aggregation, a key pathological process in Alzheimer's disease . Research indicates that specific structural modifications to the benzofuran carboxamide core can significantly alter its function, enabling it to either inhibit or accelerate Aβ42 fibrillogenesis, thus providing a valuable pharmacological tool for studying aggregation mechanisms . The planar conformation of its bicyclic aromatic benzofuran ring allows it to interact with and bind to the cross-β-sheet structures of amyloid-beta aggregates . Beyond neuroscience, related carboxamide derivatives are also explored in infectious disease research, such as the development of antimycobacterial agents, highlighting the versatility of this chemical scaffold in medicinal chemistry . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-2-21-14-10-6-4-8-12(14)19-17(20)16-15(18)11-7-3-5-9-13(11)22-16/h3-10H,2,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMELSFDQIKYXNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-amino-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective properties. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

Synthesis

The synthesis of 3-amino-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide generally involves several steps, typically starting from readily available precursors. The key reactions include:

  • Formation of Amide Bonds : The carboxylic acid and amine components react to form the amide.
  • Oxidation and Reduction : These reactions can lead to the formation of various functional groups that enhance biological activity.

The compound's mechanism of action primarily involves interactions with specific molecular targets, particularly enzymes and receptors. It may inhibit enzyme activity by binding to active sites, thereby blocking substrate access. This modulation can affect cellular processes such as proliferation and apoptosis.

Anticancer Activity

Research indicates that 3-amino-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various pathways, including the modulation of apoptotic proteins and cell cycle regulators.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Neuroprotective Properties

Studies have reported that 3-amino-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide acts as a neuroprotective agent, particularly against oxidative stress-induced neuronal damage. Its ability to scavenge free radicals and modulate neuroinflammatory responses makes it a candidate for treating neurodegenerative diseases.

Research Findings

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokines
NeuroprotectiveProtection against oxidative stress in neurons

Case Studies

  • Anticancer Study : In a study involving various cancer cell lines, 3-amino-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide was tested for its cytotoxic effects. The results indicated a dose-dependent increase in apoptosis, correlating with the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
  • Neuroprotection Study : A recent investigation assessed the neuroprotective effects of the compound in a model of oxidative stress using SH-SY5Y cells. The findings revealed that treatment with the compound significantly reduced cell death and oxidative damage markers compared to untreated controls.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Substituents (e.g., thienylmethyl): Introduce sulfur atoms, enabling unique binding interactions in biological targets .

Physicochemical Properties and Molecular Characteristics

  • Lipophilicity : The ethoxy group in the target compound increases logP compared to methoxy analogs, favoring hydrophobic interactions in drug-receptor binding.
  • Hydrogen Bonding: The amino and carboxamide groups serve as hydrogen bond donors/acceptors, critical for target engagement.
  • Steric Effects : Bulkier substituents (e.g., ethoxy vs. methoxy) may hinder binding in sterically constrained active sites.

Computational Studies and Docking Analyses

AutoDock Vina offers a robust platform for predicting binding modes. For example:

  • Hypothetical Docking : The ethoxy group’s increased lipophilicity may enhance binding to hydrophobic pockets in insecticidal targets (e.g., acetylcholinesterase).
  • Comparative Affinity : Chlorophenyl analogs may exhibit stronger target affinity due to Cl’s electron-withdrawing effects, as observed in pyridine derivatives .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-amino-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide typically involves:

  • Construction of the benzofuran-2-carboxylic acid core.
  • Activation of the carboxylic acid for amide bond formation.
  • Coupling with the substituted aniline (2-ethoxyaniline) to form the amide.
  • Introduction or retention of the amino group at position 3 on the benzofuran ring.

This approach is consistent with the synthesis of related benzofuran derivatives, where the amide bond formation is a key step, often facilitated by coupling reagents such as N,N'-carbonyldiimidazole (CDI) or via direct coupling methods under basic conditions.

Cs2CO3-Mediated One-Pot Synthesis of 3-Amino-2-Aroyl Benzofurans

A highly efficient and rapid method for synthesizing 3-amino-2-aroyl benzofuran derivatives, which can be adapted for the target compound, involves the cesium carbonate (Cs2CO3)-mediated reaction of 2-hydroxybenzonitriles with 2-bromoacetophenones in dimethylformamide (DMF) at room temperature.

Key Features of the Method:

  • Reagents: 2-hydroxybenzonitrile and 2-bromoacetophenone derivatives.
  • Base: Cs2CO3 (2.0 equivalents) is critical for high yield and rapid reaction.
  • Solvent: DMF is preferred due to its polar aprotic nature and solubility profile for Cs2CO3.
  • Temperature: Room temperature (ambient conditions).
  • Reaction Time: 10–20 minutes.
  • Yield: Good to excellent (up to 92%).

This method enables the formation of the benzofuran ring via C–C and C–O bond formation in a single step, producing 3-amino-2-aroyl benzofurans efficiently.

Reaction Optimization Data

The following table summarizes the optimization of reaction conditions for the synthesis of a model 3-amino-2-aroyl benzofuran derivative, which can be extrapolated to the preparation of 3-amino-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide:

Entry Solvent Base (equiv) Temp. Time Yield (%) Product Ratio (3a:3a')
1 DMF Cs2CO3 (1) RT 12 h 85 1:0
2 DMF Cs2CO3 (2) RT 10 min 92 1:0
3 DMF Na2CO3 (2) RT 2 h 92 1:1.4
4 DMF K2CO3 (2) RT 2 h 82 1:1
5 DMF K2CO3 (2) 100°C 2 h 86 1:0
6 DMF Et3N (2) RT 1 h 76 1:9
8 DMSO Cs2CO3 (2) RT 30 min 88 7:3
9 MeOH Cs2CO3 (2) Reflux 10 h 85 0:1
10 Me2CO Cs2CO3 (2) Reflux 10 h 90 1:0
  • Notes:
    • 2.0 equivalents of Cs2CO3 in DMF at room temperature gave the best yield in the shortest time.
    • Protic solvents (MeOH, H2O) favored acyclic intermediates rather than the cyclized benzofuran.
    • Other bases like Na2CO3 and K2CO3 gave mixtures of products or required higher temperatures.

Amide Bond Formation with 2-Ethoxyaniline

The amide bond formation between the benzofuran-2-carboxylic acid derivative and 2-ethoxyaniline can be achieved by:

  • Activation of the carboxylic acid using coupling agents such as N,N'-carbonyldiimidazole (CDI), which facilitates amide bond formation under mild conditions.
  • Direct coupling using carbodiimide reagents (e.g., EDC, DCC) in the presence of additives like HOBt to improve yield and reduce side reactions.
  • Base-mediated coupling under optimized conditions to avoid racemization or decomposition.

This step is critical to introduce the N-(2-ethoxyphenyl) moiety, which imparts specific chemical and biological properties to the final compound.

Copper-Catalyzed N-Arylation for Derivative Functionalization

For further functionalization, especially to obtain N-arylated derivatives of 3-amino benzofurans, a ligand- and base-free copper-catalyzed N-arylation using arylboronic acids has been developed:

  • Catalyst: Cu(OAc)2 (10 mol %).
  • Conditions: Room temperature, DMF or methanol as solvent.
  • Reaction Time: 8–24 hours.
  • Yields: Mono- and bi-N-arylated products obtained in moderate to good yields (45–72% for mono-arylated).

This method is advantageous due to mild conditions, use of inexpensive catalysts, and good functional group tolerance.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Outcome Notes
Benzofuran core synthesis 2-hydroxybenzonitrile + 2-bromoacetophenone + Cs2CO3 (2 equiv), DMF, RT, 10–20 min 3-amino-2-aroyl benzofuran core High yield, rapid, one-pot synthesis
Amide bond formation Benzofuran-2-carboxylic acid + 2-ethoxyaniline + CDI or carbodiimide coupling agents 3-amino-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide Mild conditions, efficient coupling
N-Arylation (optional) 3-amino benzofuran + arylboronic acid + Cu(OAc)2 (10 mol %), DMF/MeOH, RT, 8–24 h N-arylated derivatives Ligand-free, mild, good yields

Research Findings and Practical Considerations

  • The cesium carbonate-mediated synthesis offers a rapid, high-yielding, and scalable approach to the benzofuran core, which is a crucial intermediate for the target compound.
  • The choice of solvent and base is critical; polar aprotic solvents like DMF and the use of Cs2CO3 provide optimal conditions for cyclization and high selectivity.
  • The amide coupling step should be carefully controlled to avoid side reactions and ensure high purity of the final product.
  • The copper-catalyzed N-arylation provides a versatile method for further derivatization, which can be useful for structure-activity relationship (SAR) studies in medicinal chemistry.
  • The methods described are supported by spectroscopic characterization (NMR, HRMS) confirming the structure and purity of the synthesized compounds.

Q & A

Q. Table 1. Key Reaction Conditions for Amidation Step

Reagent SystemSolventTemperatureYield (%)Purity (HPLC)Reference
EDC/HOBt, DIPEADCM0°C → RT78>98%
HATU, DMFDMF50°C85>99%

Q. Table 2. Comparative Bioactivity of Structural Analogs

Compound ModificationTarget (IC50_{50})Selectivity (vs. HDAC6)Reference
5-Nitro substitutionHDAC1: 12 nM15-fold
2-Ethoxy → 2-Methoxyα7 nAChR: EC50_{50} 0.5 µMN/A

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-amino-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide
Reactant of Route 2
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3-amino-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide

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